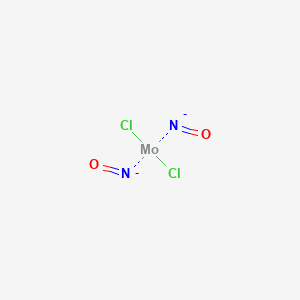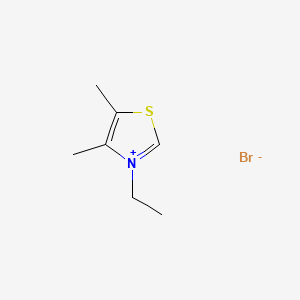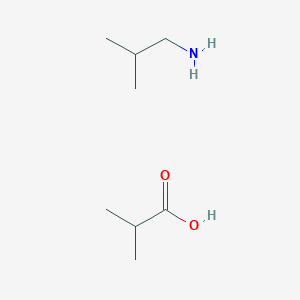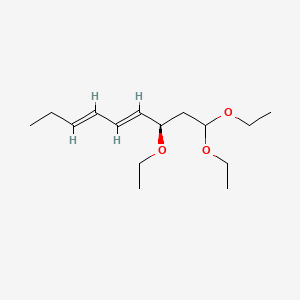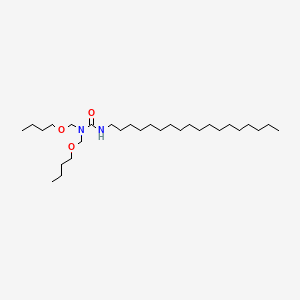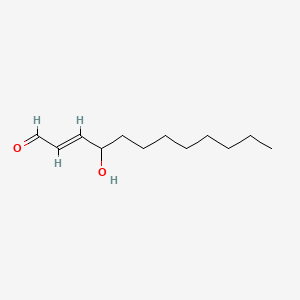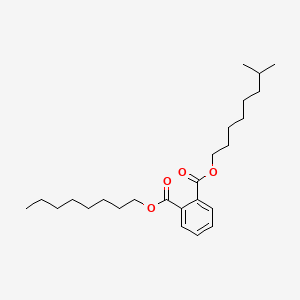
Isononyl octyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isononyl octyl phthalate is a type of phthalate ester, commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is particularly used in the production of flexible polyvinyl chloride (PVC) plastics, which are found in a wide range of products including cables, flooring, and medical devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isononyl octyl phthalate is synthesized through the esterification of phthalic anhydride with isononyl alcohol and octyl alcohol. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process includes the continuous addition of phthalic anhydride and alcohols, along with the catalyst, into the reactor. The reaction is maintained at elevated temperatures, and the resulting ester is purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Isononyl octyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols.
Oxidation: Under oxidative conditions, such as exposure to strong oxidizing agents like potassium permanganate, the ester can be oxidized to form phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, such as amines or thiols.
Major Products: The major products formed from these reactions include phthalic acid, isononyl alcohol, and octyl alcohol. These products can further react to form various derivatives depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Isononyl octyl phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and copolymers.
Biology: Research studies investigate its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: It is used in the production of medical devices, such as tubing and blood bags, due to its flexibility and durability.
Industry: this compound is widely used in the manufacturing of consumer products, including toys, flooring, and cables
Wirkmechanismus
Isononyl octyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by binding to hormone receptors and transport proteins. This disruption can lead to various health effects, including reproductive and developmental toxicity. The compound can also activate intracellular signaling pathways, leading to changes in gene expression and cellular function .
Vergleich Mit ähnlichen Verbindungen
- Dioctyl phthalate (DOP)
- Diisononyl phthalate (DINP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Dibutyl phthalate (DBP)
- Diisobutyl phthalate (DIBP)
Comparison: Isononyl octyl phthalate is unique in its specific combination of isononyl and octyl alcohols, which provides a distinct balance of flexibility and durability compared to other phthalates. For example, diisononyl phthalate (DINP) is similar but uses only isononyl alcohol, resulting in slightly different physical properties and applications. Dioctyl phthalate (DOP) and di(2-ethylhexyl) phthalate (DEHP) are also widely used plasticizers but have different alcohol components, leading to variations in their performance and toxicity profiles .
Eigenschaften
CAS-Nummer |
85851-88-3 |
|---|---|
Molekularformel |
C25H40O4 |
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
2-O-(7-methyloctyl) 1-O-octyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C25H40O4/c1-4-5-6-7-9-14-19-28-24(26)22-17-12-13-18-23(22)25(27)29-20-15-10-8-11-16-21(2)3/h12-13,17-18,21H,4-11,14-16,19-20H2,1-3H3 |
InChI-Schlüssel |
SUPUZEARBZMYPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


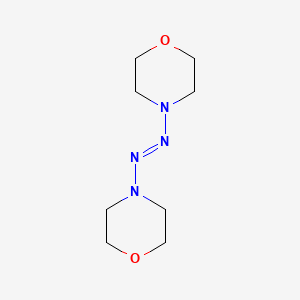


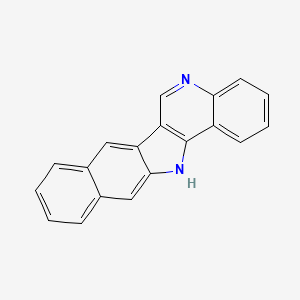
![Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12654901.png)
